

4-Demethyl Tranilast: An In-Depth Technical Guide on a Tryptophan Metabolite Analog

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Compound of Interest

Compound Name: 4-Demethyl Tranilast

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Abstract

This technical guide provides a comprehensive overview of **4-Demethyl Tranilast**, a primary metabolite of the therapeutic agent Tranilast. Tranilast itself is a structural and functional analog of the tryptophan metabolite, anthranilic acid, and is recognized for its anti-inflammatory, anti-allergic, and anti-fibrotic properties. These effects are largely attributed to its activity as an agonist of the aryl hydrocarbon receptor (AHR) and its modulation of key signaling pathways, including the transforming growth factor-beta (TGF- β) pathway. This document will delve into the known characteristics of **4-Demethyl Tranilast**, drawing comparisons with its parent compound, and explore its potential significance in the context of tryptophan metabolism and drug development. While specific quantitative data and detailed experimental protocols for **4-Demethyl Tranilast** are limited in publicly available literature, this guide consolidates existing knowledge on Tranilast to infer the probable biological context and mechanisms of its demethylated metabolite.

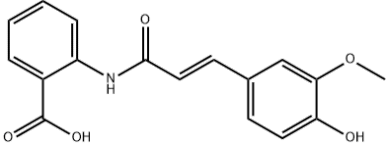
Introduction: Tryptophan Metabolism and the Significance of its Analogs

L-tryptophan is an essential amino acid that, beyond its role in protein synthesis, serves as a precursor for a multitude of bioactive molecules. The majority of free tryptophan is catabolized through the kynurenine pathway, which generates several immunomodulatory and neuroactive

metabolites.[1][2][3] One of the key initial steps in this pathway is the conversion of tryptophan to kynurenine, which can be further metabolized to compounds like anthranilic acid.[1] These metabolites are known to interact with various cellular receptors and signaling pathways, including the aryl hydrocarbon receptor (AHR), thereby influencing immune responses and cellular homeostasis.[4][5]

Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) was developed as a synthetic analog of a tryptophan metabolite and has been utilized clinically for conditions such as bronchial asthma, keloids, and hypertrophic scars.[6] Its therapeutic effects are linked to its ability to modulate immune and inflammatory responses. A crucial aspect of its mechanism of action involves its role as an AHR agonist.[4][7] Upon entering the body, Tranilast undergoes metabolism, with one of the primary metabolic routes being demethylation at the 4-position of the cinnamoyl moiety, yielding **4-Demethyl Tranilast**. [8] Understanding the biological profile of this major metabolite is critical for a complete picture of Tranilast's in vivo activity and for the potential development of new therapeutic agents with improved metabolic stability and efficacy. [8]

Chemical Profile of 4-Demethyl Tranilast

Property	Value	Reference
Chemical Name	2-(((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)amino)benzoic acid	
Synonyms	4-O-demethyltranilast, N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid	
CAS Number	93755-77-2	[9]
Molecular Formula	C17H15NO5	[9][10]
Molecular Weight	313.31 g/mol	[9][10]
Chemical Structure	 The chemical structure shows a benzene ring with a carboxylic acid group (-COOH) at position 1 and an amide group (-NH-CO-) at position 2. The amide nitrogen is connected to a trans-alkene chain (-CH=CH-), which is further connected to another benzene ring. This second benzene ring has a methoxy group (-OCH3) at position 1 and a hydroxyl group (-OH) at position 3.	[9]

Pharmacokinetics and Metabolism of Tranilast

Following oral administration, Tranilast is absorbed and reaches a mean peak plasma concentration (C_{max}) of approximately 42.2 ± 5.92 µg/mL at a T_{max} of 2.79 ± 1.14 hours in healthy Chinese subjects.[8] The elimination half-life is reported to be around 7.58 ± 1.44 hours.[8] A major metabolic transformation of Tranilast is the demethylation at the 4-position of the phenyl ring, resulting in the formation of **4-Demethyl Tranilast**. [8] This metabolite can then undergo further sulfation.[8]

Quantitative Pharmacokinetic Data for Tranilast

Parameter	Value
C _{max}	42.2 ± 5.92 µg/mL
T _{max}	2.79 ± 1.14 h
Elimination Half-life (t _{1/2})	7.58 ± 1.44 h
Total Body Plasma Clearance	8.12 ± 1.31 mL/h/kg
AUC _{0-∞}	412 - 431 µg·h/mL

Data from a study in healthy Chinese subjects.
[8]

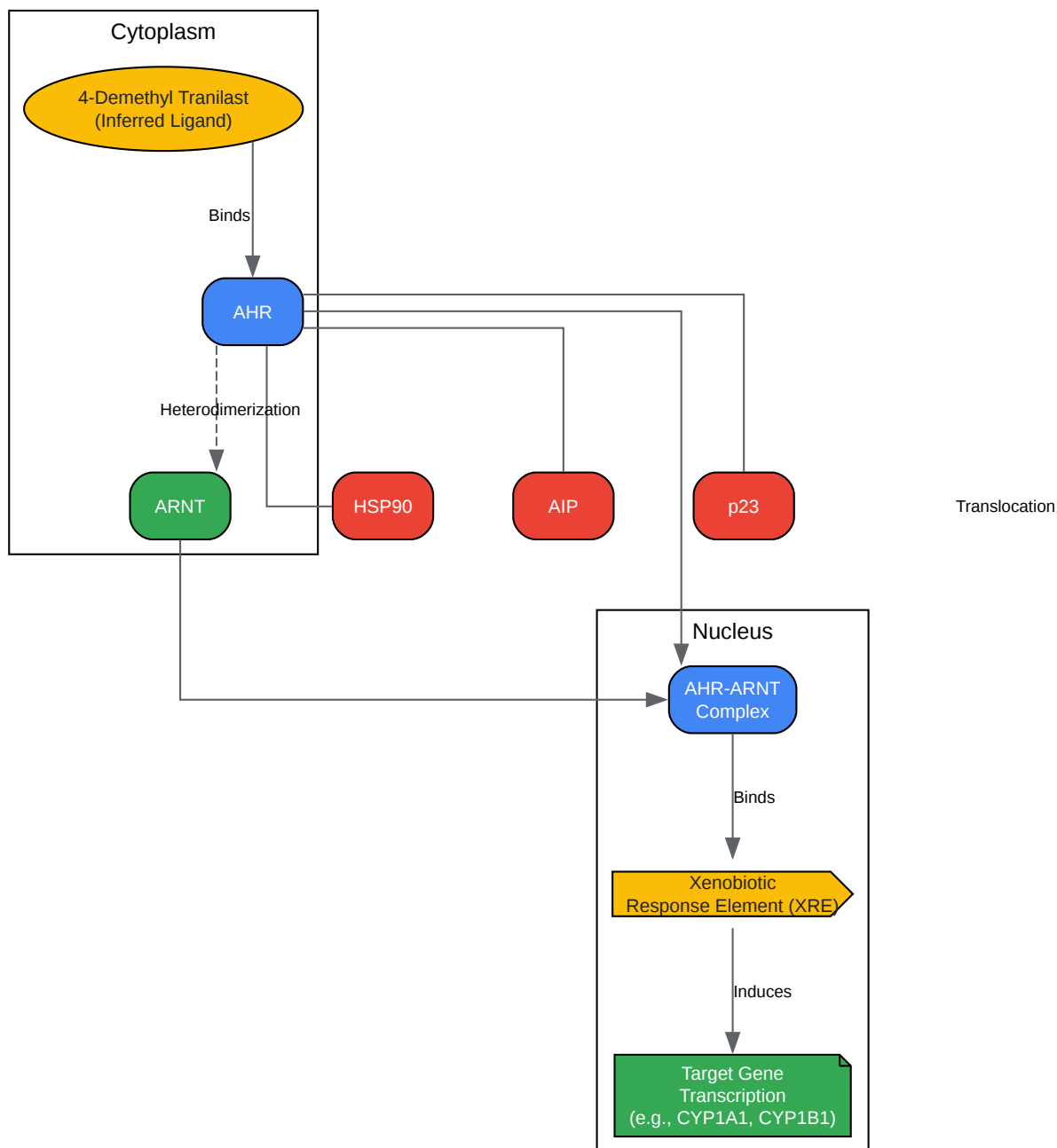
Inferred Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of **4-Demethyl Tranilast** is scarce, its structural similarity to Tranilast suggests that it may retain some of the pharmacological properties of the parent compound. The primary mechanisms of action for Tranilast are its agonistic activity at the aryl hydrocarbon receptor (AHR) and its inhibition of the TGF-β signaling pathway.

Aryl Hydrocarbon Receptor (AHR) Agonism

The AHR is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, immune responses, and cell differentiation.[4][5] Many tryptophan metabolites are endogenous ligands for the AHR.[4] Tranilast has been identified as

an AHR agonist, and this activity is central to its therapeutic effects.^{[4][7]} It is plausible that **4-Demethyl Tranilast** also acts as an AHR agonist, potentially with different potency and downstream effects compared to Tranilast.

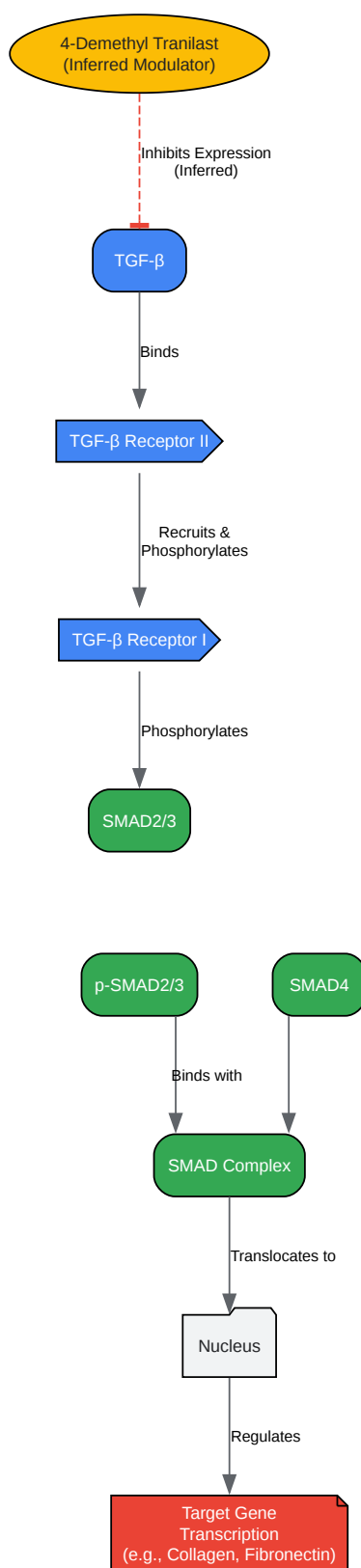


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Caption: Inferred Aryl Hydrocarbon Receptor (AHR) Signaling Pathway for **4-Demethyl Tranilast**.

Modulation of the TGF- β Signaling Pathway

The transforming growth factor-beta (TGF- β) signaling pathway is a critical regulator of cell growth, differentiation, and extracellular matrix production.[11][12] Dysregulation of this pathway is implicated in fibrosis and cancer.[6] Tranilast is known to inhibit the TGF- β pathway, which contributes to its anti-fibrotic effects.[6][13] This inhibition can occur through the suppression of TGF- β expression and by interfering with the downstream signaling cascade involving SMAD proteins.[12] Given that 4-demethylation is a primary metabolic step, it is conceivable that **4-Demethyl Tranilast** contributes to the in vivo inhibition of the TGF- β pathway.



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Caption: Inferred Modulation of the TGF-β Signaling Pathway by **4-Demethyl Tranilast**.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **4-Demethyl Tranilast** are not readily available in the scientific literature. However, based on standard organic chemistry principles and protocols for similar compounds, the following methodologies can be proposed.

Proposed Synthesis of 4-Demethyl Tranilast

A potential synthetic route to **4-Demethyl Tranilast** could involve the demethylation of Tranilast.

Reaction: Demethylation of Tranilast Reagents and Materials:

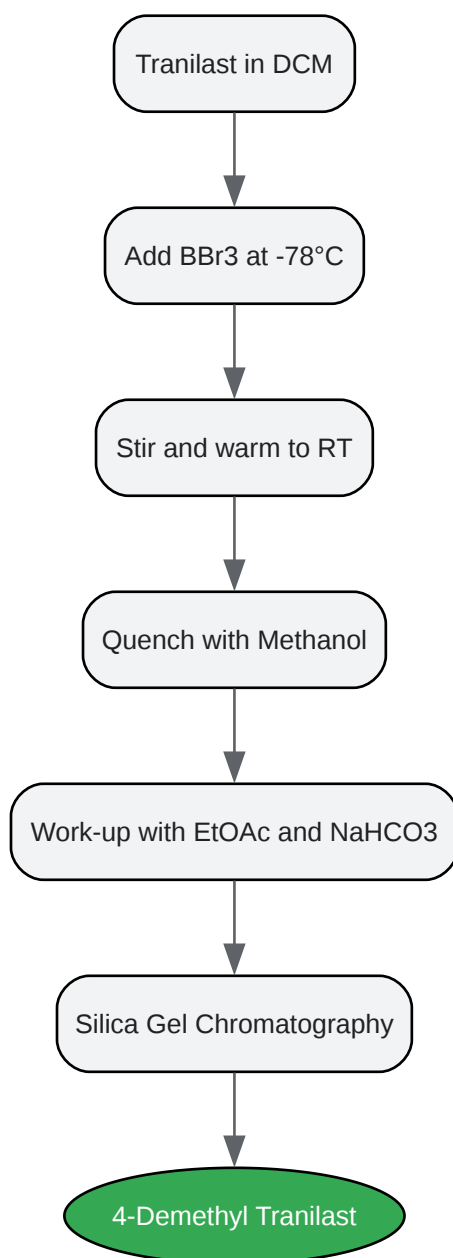
- Tranilast
- Boron tribromide (BBr₃) or another suitable demethylating agent
- Dichloromethane (DCM) as a solvent
- Methanol
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Dissolve Tranilast in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add a solution of BBr₃ in DCM to the cooled Tranilast solution.
- Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
- Remove the solvent under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **4-Demethyl Tranilast**.
- Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Disclaimer: This is a proposed synthetic protocol and has not been experimentally validated from the available literature. Appropriate safety precautions must be taken when handling hazardous reagents like BBr₃.



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Caption: Proposed Workflow for the Synthesis of **4-Demethyl Tranilast**.

In Vitro Biological Assays

To characterize the biological activity of **4-Demethyl Tranilast**, the following in vitro assays, commonly used for Tranilast, would be relevant.

AHR Activation Assay (Luciferase Reporter Assay):

- Culture a suitable cell line (e.g., HepG2) containing a luciferase reporter gene under the control of an AHR-responsive element.
- Treat the cells with varying concentrations of **4-Demethyl Tranilast** for a specified duration.
- Lyse the cells and measure luciferase activity using a luminometer.
- Calculate the EC50 value to determine the potency of **4-Demethyl Tranilast** as an AHR agonist.

TGF- β Induced Collagen Synthesis Assay:

- Culture human dermal fibroblasts in appropriate media.
- Pre-treat the cells with different concentrations of **4-Demethyl Tranilast**.
- Stimulate the cells with TGF- β 1 to induce collagen synthesis.
- Quantify collagen production using methods such as Sirius Red staining or by measuring the incorporation of radiolabeled proline.
- Determine the IC50 value for the inhibition of TGF- β induced collagen synthesis.

Future Directions and Conclusion

4-Demethyl Tranilast, as a major metabolite of Tranilast, warrants further investigation to fully elucidate its pharmacological profile. While this guide provides an inferred overview based on the properties of its parent compound, dedicated studies are necessary to quantify its biological activities and understand its specific contributions to the therapeutic effects of Tranilast.

Key areas for future research include:

- Quantitative analysis of AHR agonism: Determining the EC50 value of **4-Demethyl Tranilast** for AHR activation and comparing it to that of Tranilast.
- Comparative studies on TGF- β pathway inhibition: Quantifying the inhibitory potency (IC50) of **4-Demethyl Tranilast** on the TGF- β signaling pathway.

- Evaluation of anti-inflammatory and anti-fibrotic effects: Conducting in vitro and in vivo studies to directly assess the therapeutic potential of **4-Demethyl Tranilast**.
- Metabolic stability studies: Investigating the further metabolism of **4-Demethyl Tranilast** to understand its complete metabolic fate.

In conclusion, **4-Demethyl Tranilast** is a key player in the biotransformation of Tranilast. Its structural similarity to both Tranilast and endogenous tryptophan metabolites positions it as a molecule of significant interest in the fields of pharmacology and drug development. A deeper understanding of its biological properties will be invaluable for optimizing therapies that target pathways modulated by tryptophan metabolism.

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